molecular formula C5H9ClN2 B2801887 3-Aminocyclobutane-1-carbonitrile hydrochloride CAS No. 1638765-32-8

3-Aminocyclobutane-1-carbonitrile hydrochloride

Cat. No.: B2801887
CAS No.: 1638765-32-8
M. Wt: 132.59
InChI Key: LZZBWDSIAXVWHX-JEVYUYNZSA-N
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Description

3-Aminocyclobutane-1-carbonitrile hydrochloride is a synthetic compound with the molecular formula C₅H₉ClN₂ and a molecular weight of 132.59 g/mol.

Scientific Research Applications

3-Aminocyclobutane-1-carbonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Safety and Hazards

This compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate that it can be harmful if swallowed or in contact with skin, can cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminocyclobutane-1-carbonitrile hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of cyclobutanone with ammonia and hydrogen cyanide, followed by hydrochloric acid treatment to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Aminocyclobutane-1-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Nitro or imino derivatives.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of 3-Aminocyclobutane-1-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and nitrile groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    3-Aminocyclobutanecarbonitrile: Similar structure but without the hydrochloride salt.

    Cyclobutanone derivatives: Compounds with similar cyclobutane rings but different functional groups.

Uniqueness: 3-Aminocyclobutane-1-carbonitrile hydrochloride is unique due to its specific combination of amino and nitrile groups on a cyclobutane ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-aminocyclobutane-1-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2.ClH/c6-3-4-1-5(7)2-4;/h4-5H,1-2,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZBWDSIAXVWHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523572-04-4
Record name 3-aminocyclobutane-1-carbonitrile hydrochloride
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